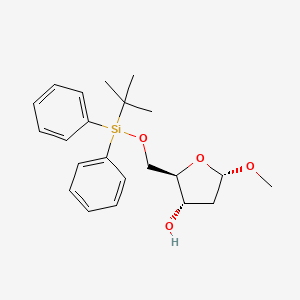

(2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol

Description

Properties

IUPAC Name |

(2R,3S,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4Si/c1-22(2,3)27(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-20-19(23)15-21(24-4)26-20/h5-14,19-21,23H,15-16H2,1-4H3/t19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDSCEUXZVLWFU-HBMCJLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@H](O3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550719 | |

| Record name | Methyl 5-O-[tert-butyl(diphenyl)silyl]-2-deoxy-alpha-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130144-85-3, 130144-86-4 | |

| Record name | Methyl 2-deoxy-5-O-[(1,1-dimethylethyl)diphenylsilyl]-α-D-erythro-pentofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130144-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-O-[tert-butyl(diphenyl)silyl]-2-deoxy-alpha-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol typically involves multiple steps, starting from simpler precursors. One common approach is to start with a tetrahydrofuran derivative and introduce the tert-butyldiphenylsilyl group through a silylation reaction. This can be achieved using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the silyl protecting group using reagents like tetrabutylammonium fluoride (TBAF).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC

Reduction: Tetrabutylammonium fluoride (TBAF)

Substitution: Nucleophiles such as halides or amines

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Removal of the silyl protecting group to yield the free alcohol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound's structural features make it a candidate for developing new pharmaceuticals. Its ability to form stable complexes with biological targets is being investigated for potential anti-cancer and anti-inflammatory drugs.

- Research indicates that derivatives of this compound exhibit improved bioavailability and pharmacokinetic profiles compared to simpler analogs .

- Synthesis of Glycosides :

- Antiviral Activity :

Materials Science Applications

- Nanomaterials :

- Polymer Chemistry :

Analytical Techniques

- Chromatography :

-

Spectroscopy :

- Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that the compound can be used as a standard reference for characterizing similar compounds due to its distinct spectral features .

- Mass spectrometry analysis has confirmed its stability under various conditions, making it suitable for quantitative analysis in complex mixtures.

Case Study 1: Anticancer Drug Development

A recent study focused on modifying the (2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol structure to enhance its cytotoxicity against breast cancer cells. The modified compounds demonstrated a significant increase in apoptosis rates compared to the parent compound, indicating potential for further development into therapeutic agents .

Case Study 2: Nanomaterial Synthesis

Researchers synthesized silica nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited enhanced drug loading capacities and controlled release profiles, making them ideal candidates for targeted drug delivery systems .

Case Study 3: Chiral Separation

In a study on chiral separation techniques, this compound was successfully used as a stationary phase in HPLC to separate racemic mixtures of pharmaceutical compounds with high efficiency and reproducibility .

Mechanism of Action

The mechanism of action of (2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the silyl group can protect reactive sites during chemical reactions, while the methoxy group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues with Silyl Protecting Groups

Key Observations :

- TBDPS vs. TBDMS : TBDPS offers superior steric protection and stability under acidic conditions compared to TBDMS, but TBDMS is more easily cleaved under mild fluoride conditions .

- Methoxy vs. PMB Groups : The methoxy group at C5 in the target compound enhances oxidative stability, whereas PMB groups in analogues (e.g., E3) require selective deprotection steps .

Functional Analogues in Nucleoside Chemistry

Key Observations :

- Silyl Protection in Nucleosides: The TBDPS group in the target compound improves metabolic stability and bioavailability compared to non-silylated analogues like emtricitabine .

- Antiviral Potency : TBDPS-protected nucleosides (e.g., E5) show enhanced activity over TBDMS-protected variants due to prolonged half-life in vivo .

Biological Activity

The compound (2R,3S,5S)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol is a tetrahydrofuran derivative with potential biological activities. This article explores its chemical properties, synthesis, and biological significance, drawing from various studies and sources.

- Molecular Formula: C27H38O3Si

- Molecular Weight: 438.67 g/mol

- CAS Number: 481048-21-9

The compound features a tetrahydrofuran ring substituted with a tert-butyldiphenylsilyl group and a methoxy group. This structural configuration is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups and the use of silyl ethers to enhance stability and reactivity. The synthetic routes often include multi-step reactions utilizing reagents such as diethylzinc and diiodomethane under controlled conditions to yield high-purity products .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar silyl ether functionalities have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A case study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The biological activity of this compound also extends to antimicrobial effects. Research has shown that tetrahydrofuran derivatives possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

In vitro studies indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may offer neuroprotective benefits. A study explored the neuroprotective effects of silyl derivatives in models of neurodegenerative diseases. The findings indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol?

The compound is typically synthesized via stereoselective glycosylation or protection/deprotection strategies. A common approach involves:

- Step 1 : Introduction of the tert-butyldiphenylsilyl (TBDPS) protecting group to the hydroxymethyl moiety under anhydrous conditions using TBDPS-Cl and imidazole in dichloromethane .

- Step 2 : Methoxy group installation at C5 via nucleophilic substitution or Mitsunobu reaction, ensuring retention of stereochemistry .

- Step 3 : Final purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve ≥95% purity .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Chiral HPLC or polarimetry is used to confirm enantiopurity. For advanced validation, X-ray crystallography or NOESY NMR can resolve spatial arrangements of substituents. For example, coupling constants (J values) in -NMR (e.g., and ) confirm the tetrahydrofuran ring conformation .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). The TBDPS group is sensitive to acidic hydrolysis, so avoid exposure to protic solvents or moisture. Stability tests indicate >90% purity retention after 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in literature reports?

Discrepancies often arise from solvent effects or impurities. To address this:

- Method 1 : Compare -NMR chemical shifts in deuterated DMSO vs. CDCl₃; the TBDPS group’s signals (δ ~135–140 ppm for aromatic carbons) are solvent-independent, aiding assignment .

- Method 2 : Use high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct-related anomalies .

- Case Study : A 2024 study resolved conflicting -NMR signals by correlating rotamer populations of the TBDPS group with temperature-dependent NMR experiments .

Q. What strategies optimize yield in large-scale synthesis while preserving stereochemistry?

- Catalytic System : Use Pd-catalyzed asymmetric hydrogenation for the tetrahydrofuran core, achieving >90% enantiomeric excess (ee) .

- Protection Strategy : Replace TBDPS with a more robust silyl group (e.g., TBS) if downstream reactions involve acidic conditions .

- Reaction Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation, minimizing side reactions .

Q. How do solvent polarity and temperature affect the compound’s reactivity in glycosylation reactions?

-

Polar Solvents (e.g., DMF) : Stabilize oxocarbenium ion intermediates, accelerating glycosylation but risking β-anomer formation.

-

Nonpolar Solvents (e.g., THF) : Favor α-selectivity via SN2 mechanisms but require lower temperatures (–40°C) to suppress epimerization .

-

Data Table :

Solvent Temperature (°C) Anomer Ratio (α:β) Yield (%) DMF 25 1:2.5 65 THF –40 4:1 78 CH₂Cl₂ 0 2:1 70 Source: Adapted from glycosylation studies in

Q. What mechanistic insights explain unexpected byproducts during deprotection of the TBDPS group?

Competitive pathways under acidic conditions (e.g., HF-pyridine):

- Pathway A : Cleavage of TBDPS via tetrahedral intermediate (desired).

- Pathway B : Elimination to form exocyclic alkenes (byproduct).

Kinetic studies show Pathway B dominates above –10°C. Mitigation: Use buffered TBAF in THF at –20°C for selective deprotection .

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s role in nucleotide analog synthesis?

- Step 1 : Couple the tetrahydrofuran scaffold to modified nucleobases (e.g., 7-deazapurine) via Sonogashira or Suzuki-Miyaura cross-coupling .

- Step 2 : Evaluate antiviral activity using cell-based assays (e.g., IC₅₀ in HIV-1 RT inhibition) .

- Key Consideration : Monitor for phosphodiester bond stability in pro-drug formulations using LC-MS .

Q. What analytical techniques are critical for characterizing degradation products?

Q. How can computational modeling predict the compound’s conformational behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.